molecular formula C10H9N B1663977 1-Naphthylamine CAS No. 134-32-7

1-Naphthylamine

Cat. No.: B1663977
CAS No.: 134-32-7
M. Wt: 143.18 g/mol
InChI Key: RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Description

1-Naphthylamine is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple upon exposure to air. This compound is known for its disagreeable odor and is primarily used as a precursor in the synthesis of various dyes. it is also recognized for its potential health hazards, including its carcinogenic properties, particularly causing bladder cancer .

Scientific Research Applications

1-Naphthylamine has several applications in scientific research:

Safety and Hazards

Contact with 1-Naphthylamine may slightly irritate skin, eyes, and mucous membranes . It may be slightly toxic by ingestion . It is listed as one of the 13 carcinogens covered by the OSHA General Industry Standards .

Future Directions

The future directions of 1-Naphthylamine research could involve further understanding of its environmental behavior and biodegradation pathway . The findings could enhance understanding of degrading polycyclic aromatic amines, and will also enable the application of bioremediation at naphthylamine contaminated sites .

Biochemical Analysis

Biochemical Properties

1-Naphthylamine plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It interacts with various enzymes and proteins, including oxidizing agents like ferric chloride, which produce a blue precipitate with its salts . Chromic acid converts this compound into 1-naphthoquinone, while sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It is known to cause bladder cancer, indicating its potential to induce cellular mutations and disrupt normal cell function . The compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to adverse health effects. Studies have shown that this compound increases the incidence of chromosomal aberrations in cultured rodent cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound is metabolized in the liver, where it undergoes N-glucuronidation and N-acetylation . These metabolic processes are crucial for its detoxification and excretion from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to degrade upon exposure to air, turning brown and losing its efficacy . Long-term exposure to this compound has been associated with chronic health effects, including cancer. Stability studies indicate that the compound is relatively stable under controlled conditions but can degrade when exposed to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause severe toxicity, including kidney and lung damage . These findings highlight the importance of dosage regulation in studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It undergoes N-glucuronidation and N-acetylation, which are crucial for its detoxification . The compound is also metabolized by enzymes such as NpaA1, which catalyzes its conversion to 1,2-dihydroxynaphthalene . These metabolic processes help in the breakdown and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, where it interacts with enzymes and other biomolecules . These interactions can influence its biochemical activity and contribute to its overall effects on cellular function.

Chemical Reactions Analysis

1-Naphthylamine undergoes various chemical reactions:

Comparison with Similar Compounds

1-Naphthylamine is similar to other aromatic amines such as:

This compound is unique due to its specific applications in dye manufacturing and its distinct metabolic pathways that lead to its carcinogenic effects.

Properties

IUPAC Name

naphthalen-1-amine
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InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2
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InChI Key

RUFPHBVGCFYCNW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N
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Molecular Formula

C10H9N
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Related CAS

53162-00-8
Record name Poly(1-naphthylamine)
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DSSTOX Substance ID

DTXSID7020920
Record name 1-Naphthylamine
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Molecular Weight

143.18 g/mol
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Physical Description

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Colorless crystals with an ammonia-like odor; Note: Darkens in air to a reddish-purple color; [NIOSH], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE., Colorless crystals with an ammonia-like odor., Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992), 300.7 °C, 300.8 °C, 573 °F
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Flash Point

315 °F (NTP, 1992), 157 °C, 157 °C, 315 °F, (closed cup), 157 °C c.c., 315 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Crystal powder; becomes bluish on exposure to air and light. Sol in about 27 parts water; sol in alcohol and ether /Hydrochloride/, Sol in chloroform, Freely sol in alcohol and ether, In water, 1.7X10+3 mg/L @ 20 °C, Solubility in water: none, 0.002%
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Density

1.12 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.114 g/cu cm, 1.12 g/cm³, 1.12
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Vapor Density

4.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.93 (Air= 1), Relative vapor density (air = 1): 4.93, 4.93
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Vapor Pressure

1 mmHg at 219.7 °F ; 5 mmHg at 279.9 °F (NTP, 1992), 0.00418 [mmHg], 4.18X10-3 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 0.53, 1 mmHg at 220 °F, (220 °F): 1 mmHg
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Impurities

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%.
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Color/Form

Needles from ethanol (aq) or ether, YELLOW RHOMBIC NEEDLES, White crystals becoming red on exposure to air, Needles, becoming red on exposure to air, or a reddish, crystal mass, Colorless crystals; darkens in air to a reddish-purple color

CAS No.

134-32-7, 25168-10-9, 78832-53-8
Record name ALPHA-NAPHTHYLAMINE
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Melting Point

122 °F (NTP, 1992), 49.2 °C, 50.0 °C, 122 °F
Record name ALPHA-NAPHTHYLAMINE
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Synthesis routes and methods I

Procedure details

86.6 mg (0.50 mmol) of 1-nitronaphthalene (17), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the planetary ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 44.3 mg (0.31 mmol) of 1-aminonaphthalene (18). The yield was 62%. The conversion yield was 100%, but the isolated yield was lowered since the product was partially distilled off under reduced pressure. The reaction is expressed by the following scheme.
Quantity
86.6 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
62%

Synthesis routes and methods II

Procedure details

In a 200-ml autoclave were placed 28.3 grams (0.115 mole) of anydrous potassium 1-naphthalene sulfonate, 9.7 grams (0.241 mole) of sodium amide and 105 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 110° C for 10 hours. The reaction pressure in the autoclave was 75 atm. during the reaction. After the ammonia was removed, 10 ml of water was added to the reaction mixture for hydrolysis. The product was extracted with ether and the ether was distilled off to produce crude 1-naphthyl amine. Recrystallization from ethanol gave 14.3 grams of 1-naphthyl amine having a melting point of 48° to 49° C. Yield ws 87.0%.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
105 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The procedure was as described in Example II-3 except that 100 g of 1-nitronaphthalene and 4 g of catalyst prepared according to Example I-1 were used as the educt. The hydrogenation was carried out without the addition of ammonia. The catalyst was recycled once (total of 2 runs). The purity of the 1-naphthylamine obtained was between 99.1 and 99.3%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

5-Aza-benzimidazole (312 mg, 2.62 mmol, 1 equiv.) in 5 mL anhydrous DMSO was treated with potassium tert-butoxide (294 mg, 2.62 mmol, 1.0 equiv.) at room temperature. When the mixture was completely homogeneous, 4-fluoro-1-nitro-naphthalene (500 mg, 2.62 mmol, 1 equiv.) was added in one portion and the mixture was heated to 60° C. for 0.5 h. The reaction was allowed to cool, then quenched with dilute aqueous NaHCO3 solution. The product was extracted with a mixture of EtOAc, THF and acetone. The organic extracts were washed with water and brine, then dried (Na2SO4), filtered and the solvents removed in vacuo. 1H NMR revealed a 1:1 ratio of regioisomers. The products were purified by column chromatography on SiO2 using EtOAc/MeOH eluent mixtures. 1-(4-Nitro-naphthalen-1-yl)-1H-imidazo[5,4-c]pyridine was isolated at high Rf and 1-(4-nitro-naphthalen-1-yl)-1H-imidazo[4,5-c]pyridine at lower Rf, and overlapping fractions were in between. The overall yield was 357 mg (47%). Each nitro-naphthalene from above (˜100 mg, 0.4 mmol) was separately dissolved in 10 mL EtOAc and 5 mL of MeOH. Ammonium formate was then added (100 mg, 1.6 mmol or 4 equiv.) and 10% palladium-on-carbon (˜60 mg). The mixture was stirred for 0.5 h at 50° C., then allowed to cool, filtered through diatomaceous earth and the solvents were removed in vacuo to afford ˜80 mg of each naphthyl-amine 5a and 5b, which could be coupled with anilines or pyrazolamines to form ureas by the procedures described in Examples 2-4 above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Quantity
60 mg
Type
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylamine
Reactant of Route 2
Reactant of Route 2
1-Naphthylamine
Reactant of Route 3
1-Naphthylamine
Reactant of Route 4
1-Naphthylamine
Reactant of Route 5
1-Naphthylamine
Reactant of Route 6
1-Naphthylamine

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